What is tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate?
What is tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate?
< An In-depth Technical Guide to tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate, a pivotal building block in modern medicinal chemistry. The document delineates its physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its applications in drug discovery, emphasizing the strategic importance of its spirocyclic scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the contemporary landscape of drug discovery, there is a decisive shift away from planar, aromatic molecules towards more three-dimensional (3D) structures. This "escape from flatland" is propelled by the need for compounds with superior physicochemical properties, enhanced target selectivity, and more favorable pharmacokinetic profiles.[1] At the forefront of this evolution are spirocyclic scaffolds, which are characterized by two rings sharing a single carbon atom. Their inherent rigidity and well-defined 3D geometry make them privileged motifs.[1][2]
tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate is a key exemplar of this class. It incorporates the 2-azaspiro[4.4]nonane core, a rigid bicyclic system comprising a pyrrolidine ring fused to a cyclopentane ring.[3][4] This constrained geometry is highly advantageous for designing potent and selective ligands, as it can enhance binding affinity to target proteins and improve metabolic stability.[3][4] The secondary amine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common and versatile protecting groups in organic synthesis, allowing for controlled, stepwise elaboration of the molecule.[5][6] This guide will provide an in-depth exploration of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The unique structural attributes of the 2-azaspiro[4.4]nonane core impart valuable steric and electronic properties crucial for drug design.[4] The spirocyclic nature provides a rigid framework that minimizes conformational flexibility, which can reduce the likelihood of rapid metabolic degradation and improve oral bioavailability.[4]
| Property | Value | Source |
| CAS Number | 1539162-63-4 | CHIRALEN[7] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem[8] |
| Molecular Weight | 240.34 g/mol | Derived from Formula |
| Predicted XLogP3 | 2.0 | PubChem[8] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC12CCCC2 | PubChem[8] |
| InChI Key | ZQCMNGVMBBPELU-UHFFFAOYSA-N | PubChem[8] |
Note: The properties listed are for the specific isomer tert-butyl (2-azaspiro[4.4]nonan-4-yl)carbamate, which is structurally related. Data for the exact 7-yl isomer is limited, but the core scaffold properties are comparable.
Synthesis and Mechanistic Considerations
The synthesis of tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate involves two primary stages: the construction of the core 2-azaspiro[4.4]nonane skeleton, followed by the protection of the secondary amine with a Boc group.
Synthesis of the 2-Azaspiro[4.4]nonane Core
Workflow for 2-Azaspiro[4.4]nonane Synthesis
Caption: A plausible synthetic workflow for the 2-azaspiro[4.4]nonane core.
Boc-Protection of the Amine
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of the spirocycle. Its introduction is straightforward, and its removal can be achieved under mild acidic conditions that are orthogonal to many other protecting groups.[6][10]
Mechanism of Boc-Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of the spirocycle attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable molecules carbon dioxide and tert-butoxide. The tert-butoxide, a strong base, then deprotonates the newly acylated nitrogen to yield the final, neutral carbamate product.[5]
General Boc-Protection Workflow
Caption: Standard experimental workflow for the Boc-protection of an amine.
Detailed Experimental Protocol: Boc-Protection
The following protocol describes a standard procedure for the N-protection of a secondary amine like 2-azaspiro[4.4]nonan-7-amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-azaspiro[4.4]nonan-7-amine starting material (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture. Caution: Gas evolution (CO₂) will occur.[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
The true value of tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate lies in its role as a versatile building block for more complex, biologically active molecules.
The "Privileged Scaffold" Concept
The 2-azaspiro[4.4]nonane framework is considered a "privileged scaffold." This term refers to molecular cores that are capable of binding to multiple, distinct biological targets with high affinity. The rigid, three-dimensional nature of this spirocycle allows for a precise spatial arrangement of appended functional groups, which can lead to enhanced target affinity and selectivity.[11]
By incorporating this scaffold, medicinal chemists can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ value often correlates with improved clinical success rates, potentially due to better solubility, enhanced selectivity, and reduced off-target effects.[1][3]
Therapeutic Potential and Known Applications
While specific drugs containing the exact 2-azaspiro[4.4]nonan-7-yl moiety are not prominently marketed, derivatives of the broader azaspirocycle class have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents [3]
-
Antimicrobial compounds [3]
-
Central Nervous System (CNS) therapies [3]
-
Inhibitors of Hepatitis C virus [11]
-
Agonists of nicotinic acetylcholine receptors [11]
The nitrogen atom within the pyrrolidine ring serves as a convenient point for chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[3]
Drug Discovery Logic Pathway
Caption: Logical progression from the building block to a drug candidate.
Conclusion
tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate is more than a mere chemical intermediate; it is a strategic tool for navigating the complexities of modern drug discovery. Its spirocyclic core provides the three-dimensional architecture necessary to access novel chemical space and develop compounds with improved pharmacological profiles. The Boc-protecting group ensures that this valuable scaffold can be incorporated into synthetic routes with precision and control. For research teams aiming to "escape flatland" and develop the next generation of therapeutics, a thorough understanding and proficient utilization of this building block are essential.
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